REACTION_CXSMILES
|
[Li][CH2:2][CH2:3]CC.[C:6]([O:11][CH2:12][CH3:13])(=[O:10])[CH:7]([CH3:9])[CH3:8].[CH2:14](Br)C#C>CCCCCC.C1COCC1.C1(C)C=CC=CC=1>[CH3:8][C:7]([CH3:14])([CH2:9][C:2]#[CH:3])[C:6]([O:11][CH2:12][CH3:13])=[O:10]
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
53.6 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recooled to −75° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was slowly warmed to 22° C.
|
Type
|
STIRRING
|
Details
|
stirred for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (150 mL)
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with ether (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (150 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel 60 eluting with 0 to 25% EtOAc in hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |